3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 314028-77-8
VCID: VC21439868
InChI: InChI=1S/C14H10ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-7H,8H2,(H,16,17)
SMILES: C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl
Molecular Formula: C14H10ClNO2S
Molecular Weight: 291.8g/mol

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

CAS No.: 314028-77-8

Cat. No.: VC21439868

Molecular Formula: C14H10ClNO2S

Molecular Weight: 291.8g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide - 314028-77-8

Specification

CAS No. 314028-77-8
Molecular Formula C14H10ClNO2S
Molecular Weight 291.8g/mol
IUPAC Name 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C14H10ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-7H,8H2,(H,16,17)
Standard InChI Key UZNLPMJONFGCJH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl

Introduction

Synthesis and Preparation Methods

Synthetic Routes

Chemical Reactivity

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide can participate in various chemical reactions due to its multiple functional groups and structural features. The compound can undergo oxidation reactions, which typically target the sulfur atom in the thiophene ring or the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may occur at the carboxamide group or the aromatic rings, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride, which can produce different reduced derivatives based on reaction conditions.

Structure-Activity Relationships

Similar Compounds Comparison

To better understand the structure-activity relationships of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide, it is informative to compare it with structurally related compounds. One such compound is 3-chloro-N-(3-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide, which differs in having a fluorophenyl group instead of a furanylmethyl group and an additional methyl substituent on the benzothiophene core . This compound has a molecular weight of 319.78 g/mol and demonstrates different physicochemical properties, with a reported logP of 5.3651 and logD of 5.3564, indicating higher lipophilicity compared to our target compound .

Another related compound is 3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide, which incorporates the target compound's structure as part of a more complex molecular architecture. This compound has a molecular weight of 457.0 g/mol and contains additional structural elements, including a cyclopenta[b]thiophene moiety . The table below summarizes the key comparative features of these compounds:

Property3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide3-chloro-N-(3-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Molecular Weight (g/mol)291.8319.78457.0
Molecular FormulaC₁₄H₁₀ClNO₂SC₁₆H₁₁ClFNOSC₂₂H₁₇ClN₂O₃S₂
Key Structural FeaturesFuranylmethyl group, carboxamide linkageFluorophenyl group, methyl substitutionComplex structure with cyclopenta[b]thiophene
Hydrogen Bond AcceptorsNot specified2Not specified
Hydrogen Bond DonorsNot specified1Not specified
LogPNot specified5.3651Not specified

Structure-Function Correlations

The structure-function relationships of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide and related compounds provide insights into how specific structural features influence biological activities. The benzothiophene core appears to be essential for many of the observed biological activities, providing a rigid scaffold that orients functional groups in specific spatial arrangements for optimal interactions with biological targets. The chlorine substituent at position 3 likely enhances the compound's biological activity through electronic effects and potential halogen bonding interactions with target biomolecules.

The carboxamide linkage serves as both a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes, which may contribute to the compound's enzyme inhibition properties. The furan ring introduces additional aromaticity and potential for π-π interactions with aromatic amino acid residues in protein binding sites. Modifications to these structural elements, as seen in the related compounds, can significantly alter biological activities and physicochemical properties, demonstrating the importance of these features for specific functions .

Characterization Data

Physical and Chemical Properties Table

The physical and chemical properties of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide are summarized in the table below, based on available data and computational predictions:

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClNO₂S
Molecular Weight291.8 g/mol
CAS Number314028-77-8
Physical StateSolid (presumed)-
InChIInChI=1S/C14H10ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-7H,8H2,(H,16,17)
InChI KeyUZNLPMJONFGCJH-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl
Solubility in WaterLimited (predicted based on structure)-
Melting PointNot specified in available literature-
Boiling PointNot specified in available literature-
pKaNot specified in available literature-
UV AbsorptionNot specified in available literature-
StabilityStable under normal conditions (predicted)-

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